molecular formula C13H10N4O3 B6535897 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1172550-32-1

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6535897
CAS No.: 1172550-32-1
M. Wt: 270.24 g/mol
InChI Key: ZVILUGBVSUWMSD-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound comprising two key pharmacophores:

  • A 1,3-dioxo-isoindole (phthalimide) moiety, known for its electron-withdrawing properties and role in modulating biological activity (e.g., anti-inflammatory, anticancer applications).
  • A 1-methyl-1H-pyrazole-3-carboxamide group, contributing metabolic stability and hydrogen-bonding interactions.

The compound’s structure features an amide linkage between the phthalimide and pyrazole rings, influencing solubility and target binding.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-17-5-4-10(16-17)13(20)14-7-2-3-8-9(6-7)12(19)15-11(8)18/h2-6H,1H3,(H,14,20)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVILUGBVSUWMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Class Example Structure Molecular Weight Key Functional Groups Structural Differences vs. Target Compound
Phthalimide-Pyrazole Carboxamide Target Compound ~317.3 (calc.) Phthalimide, methyl-pyrazole, carboxamide Reference
Phthalimide-Acetamide N-(2-benzyl-1,3-dioxo-isoindol-5-yl)acetamide ~350.4 Benzyl, acetamide Acetamide linker, benzyl substitution
Phthalimide-Sulfonamide 2-{[(1,3-Dioxo-isoindol-5-yl)sulfonyl]amino}-N-(trifluoroethyl)benzamide 427.35 Sulfonamide, trifluoroethyl Sulfonamide linkage, fluorinated alkyl
Pyrazole-Oxadiazole 5-(1,3-dimethyl-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol ~222.2 Oxadiazole-thiol, dimethyl-pyrazole Oxadiazole replaces phthalimide

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